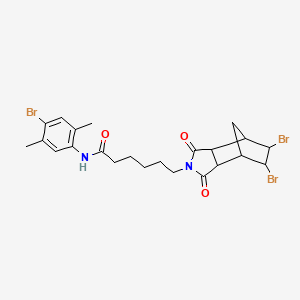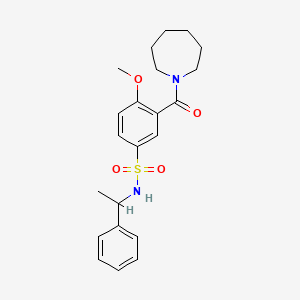
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of azepane with 4-methoxybenzenesulfonyl chloride, followed by the introduction of the N-(1-phenylethyl) group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)benzenesulfonamide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the azepan-1-ylcarbonyl and N-(1-phenylethyl) groups.
N-(1-phenylethyl)benzenesulfonamide: Lacks the azepan-1-ylcarbonyl and methoxy groups.
Azepan-1-ylcarbonylbenzenesulfonamide: Lacks the methoxy and N-(1-phenylethyl) groups.
Uniqueness
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the azepan-1-ylcarbonyl group enhances its solubility and stability, while the methoxy and N-(1-phenylethyl) groups contribute to its biological activity and specificity.
特性
分子式 |
C22H28N2O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
3-(azepane-1-carbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17(18-10-6-5-7-11-18)23-29(26,27)19-12-13-21(28-2)20(16-19)22(25)24-14-8-3-4-9-15-24/h5-7,10-13,16-17,23H,3-4,8-9,14-15H2,1-2H3 |
InChIキー |
TUXYKADKGMMHDR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
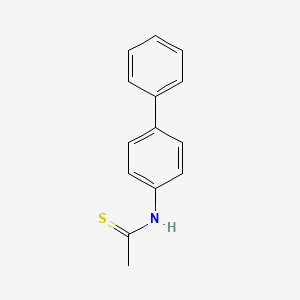

![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)
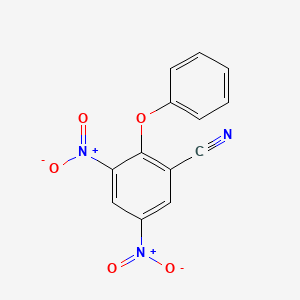
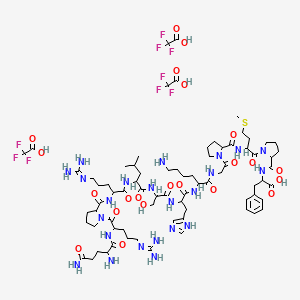

![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)
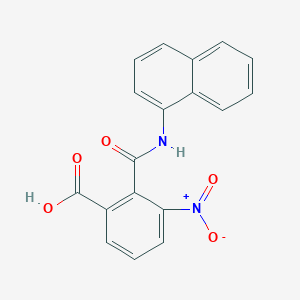
![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)
